![molecular formula C15H23N5 B11730617 N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11730617.png)
N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amin ist eine komplexe organische Verbindung, die zur Familie der Pyrazole gehört. Pyrazole sind fünf-gliedrige heterozyklische Verbindungen, die zwei Stickstoffatome an den Positionen 1 und 2 enthalten. Diese spezielle Verbindung weist eine Cyclopropylgruppe, eine Isopropylgruppe und eine Ethylgruppe auf, was sie zu einem einzigartigen und interessanten Molekül für verschiedene wissenschaftliche Anwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-{[3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amin umfasst in der Regel mehrere Schritte, beginnend mit der Bildung des Pyrazolrings. Übliche Ausgangsstoffe sind Hydrazine und 1,3-Diketone. Die Cyclopropyl- und Isopropylgruppen werden durch Alkylierungsreaktionen eingeführt, während die Ethylgruppe durch eine Ethylierungsreaktion hinzugefügt wird. Das Endprodukt wird durch eine Reihe von Reinigungsschritten erhalten, einschließlich Umkristallisation und Chromatographie.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab umfassen. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden optimiert, um die höchste Reinheit und Ausbeute des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-{[3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile wie Halogenide oder Amine in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Ketone oder Carbonsäuren.
Reduktion: Bildung der entsprechenden Alkohole oder Amine.
Substitution: Bildung von substituierten Pyrazolderivaten.
Wissenschaftliche Forschungsanwendungen
N-{[3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften, untersucht.
Medizin: Wird auf sein Potenzial als Therapeutikum bei verschiedenen Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-{[3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext des Einsatzes ab.
Wirkmechanismus
The mechanism of action of N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1H-Pyrazol-5-amin, 1-Cyclopropyl-3-[1-methyl-1-(2H-1,2,3-triazol-2-yl)ethyl]
- Imidazolhaltige Verbindungen
- Indolderivate
Einzigartigkeit
N-{[3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amin zeichnet sich durch seine einzigartige Kombination von funktionellen Gruppen aus, die ihm spezifische chemische und biologische Eigenschaften verleihen. Seine Struktur ermöglicht vielfältige chemische Modifikationen, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C15H23N5 |
|---|---|
Molekulargewicht |
273.38 g/mol |
IUPAC-Name |
N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C15H23N5/c1-4-19-10-13(8-17-19)16-9-14-7-15(12-5-6-12)18-20(14)11(2)3/h7-8,10-12,16H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
LVTYIBZLMIFFPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)NCC2=CC(=NN2C(C)C)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



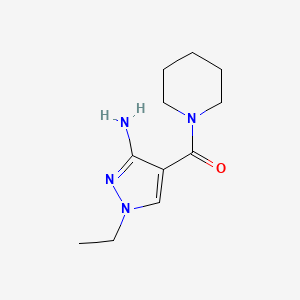
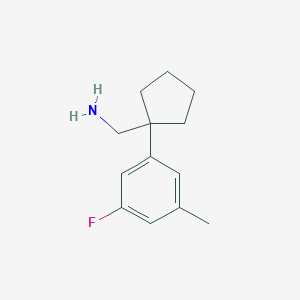
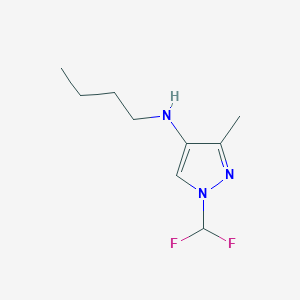
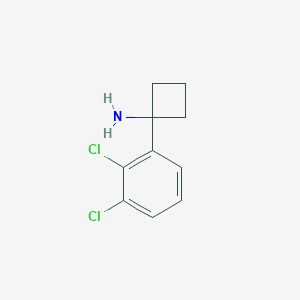
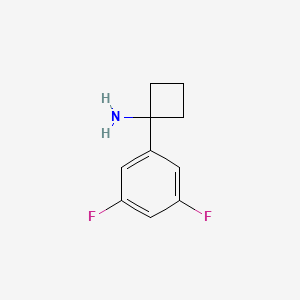

![2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11730580.png)
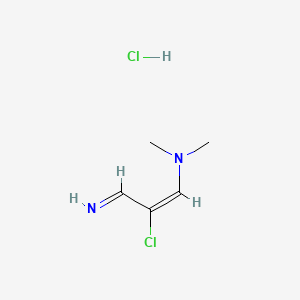

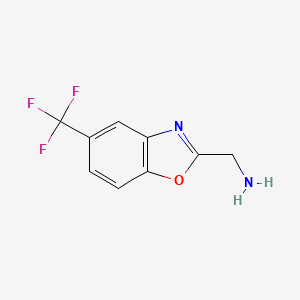
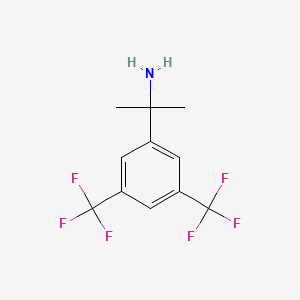
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11730603.png)
![2-[(2,6-Dichloropyridin-3-yl)(hydroxy)methyl]phenol](/img/structure/B11730611.png)
